N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
Description
The exact mass of the compound this compound is 402.01499 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-5-2-3-8-14(11)19-16(23)20-17-22-21-15(24-17)10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSJWJZANHRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methylphenyl)urea is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is critical for the growth and survival of cancer cells.
Mode of Action
This compound interacts with its target, VEGFR-2, by binding to its active site. This interaction inhibits the receptor’s activity, thereby preventing the signaling processes that promote angiogenesis. The inhibition of angiogenesis restricts the supply of nutrients to the cancer cells, leading to their death.
Biochemical Pathways
The compound’s action affects the VEGF signaling pathway, which is responsible for the regulation of angiogenesis. By inhibiting VEGFR-2, the compound disrupts this pathway, leading to the suppression of angiogenesis. The downstream effects include reduced vascular permeability and decreased proliferation of endothelial cells.
Result of Action
The compound’s action results in significant cytotoxic effects on cancer cells. Specifically, it prevents the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines. Moreover, it induces apoptotic cell death in HeLa cancer cells and blocks the cell cycle at the sub-G1 phase.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
